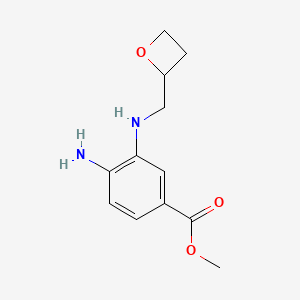
4-(Difluoromethyl)-1-phenyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethyl)-1-phenyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of the difluoromethyl group significantly influences the reactivity and lipophilicity of the parent pyrazole molecule, making it a valuable building block for the synthesis of tailored derivatives .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-1-phenyl-1H-pyrazole typically involves the introduction of the difluoromethyl group into the pyrazole ring. One common method is the difluoromethylation of pyrazoles using difluorocarbene reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation .
For example, the difluoromethylation of pyrazoles can be accomplished using difluoromethyl phenyl sulfone as a difluorocarbene precursor in the presence of a base such as potassium tert-butoxide. The reaction is typically carried out in an organic solvent like tetrahydrofuran at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. For instance, the utilization of fluoroform for difluoromethylation in continuous flow has been explored, providing a more sustainable and economically advantageous approach .
化学反応の分析
Types of Reactions
4-(Difluoromethyl)-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced forms of the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
科学的研究の応用
4-(Difluoromethyl)-1-phenyl-1H-pyrazole has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a cyclooxygenase-2 inhibitor, showing promise in anti-inflammatory and anticancer research.
Materials Science: The unique chemical properties of the difluoromethyl group enhance the compound’s reactivity and stability, making it useful in the synthesis of advanced materials.
作用機序
The mechanism of action of 4-(Difluoromethyl)-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, as a potential cyclooxygenase-2 inhibitor, the compound binds to the active site of the enzyme, inhibiting its activity and reducing the production of pro-inflammatory mediators . The difluoromethyl group enhances the compound’s binding affinity and stability, contributing to its biological activity .
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)-1-phenyl-1H-pyrazole: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Methyl)-1-phenyl-1H-pyrazole: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
Uniqueness
4-(Difluoromethyl)-1-phenyl-1H-pyrazole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The difluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable scaffold for the development of new pharmaceuticals and agrochemicals .
特性
分子式 |
C10H8F2N2 |
|---|---|
分子量 |
194.18 g/mol |
IUPAC名 |
4-(difluoromethyl)-1-phenylpyrazole |
InChI |
InChI=1S/C10H8F2N2/c11-10(12)8-6-13-14(7-8)9-4-2-1-3-5-9/h1-7,10H |
InChIキー |
DDPYJSOZIGMBMZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


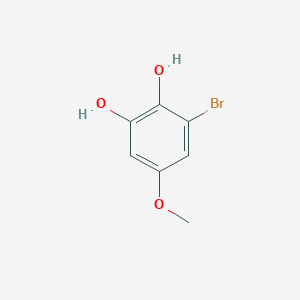
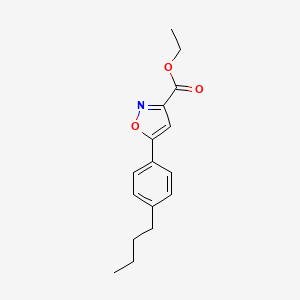
![(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B13710474.png)
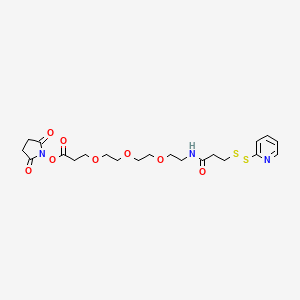
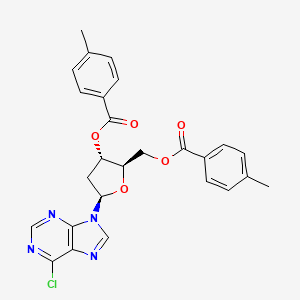
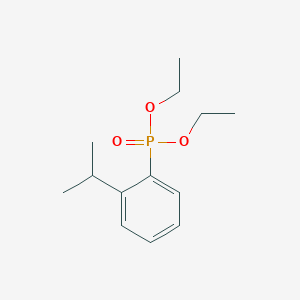
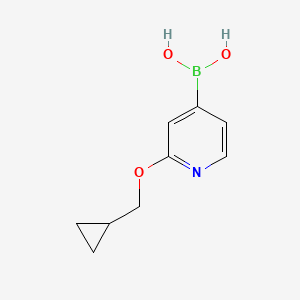
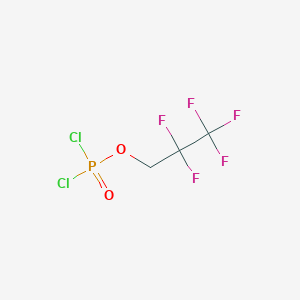
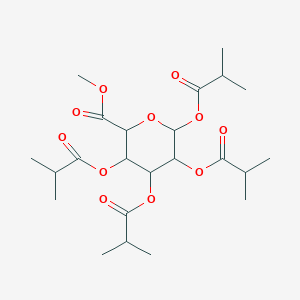
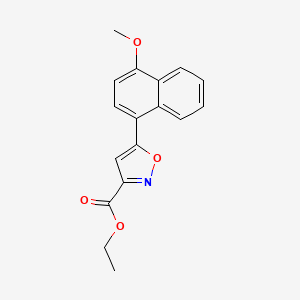
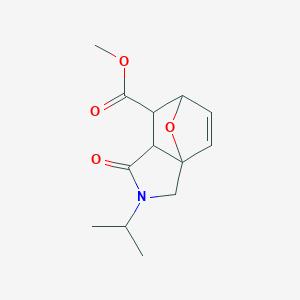
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13710525.png)

